

Application Note: Accurate Determination of Intracellular Calcium Concentration using Fura-PE3

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Compound of Interest		
Compound Name:	Fura-PE3	
Cat. No.:	B1227955	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a universal second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium concentration ([Ca²⁺]i) is crucial for understanding these physiological and pathophysiological events. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric dyes offer significant advantages for quantitative measurements.[2]

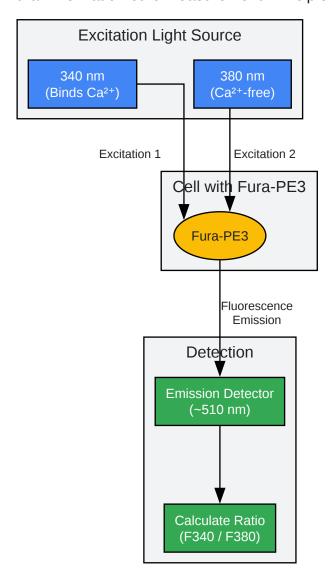
Fura-PE3, a derivative of Fura-2, is a ratiometric fluorescent Ca²⁺ indicator designed for improved intracellular retention.[3][4] Like its predecessor, **Fura-PE3** undergoes a spectral shift upon binding to Ca²⁺. This property allows for the ratio of fluorescence intensities at two different excitation wavelengths to be calculated, providing a quantitative measure of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, photobleaching, and dye leakage.[2][5] This application note provides a detailed protocol for using **Fura-PE3** to calculate intracellular calcium concentration, from cell loading to the final calculation using the Grynkiewicz equation.

Principle of Ratiometric Measurement with Fura-PE3



Fura-PE3 exhibits a Ca²⁺-dependent shift in its excitation spectrum. When unbound to calcium, its excitation maximum is approximately 364 nm.[3] Upon binding Ca²⁺, the excitation maximum shifts to around 335 nm.[3] In practice, the dye is typically excited at ~340 nm and ~380 nm.[5][6] The fluorescence emission is monitored at a single wavelength, typically around 510 nm.[7][8]

The ratio of the fluorescence emission intensity when excited at 340 nm (Ca²⁺-bound) to the intensity when excited at 380 nm (Ca²⁺-free) is directly proportional to the intracellular calcium concentration.[7] This ratiometric approach provides a robust method for quantifying [Ca²⁺]i.[2]



Fura-PE3 Ratiometric Measurement Principle

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Fura-PE3 Ratiometric Measurement Principle

Quantitative Data Summary

Accurate calculation of [Ca²⁺]i requires precise knowledge of the spectral properties of **Fura-PE3** and the parameters used in the Grynkiewicz equation.

Table 1: Spectral Properties of Fura-PE3

Property	Wavelength (nm)	Condition
Excitation Maximum (λex)	~335	Ca ²⁺ -Saturated
Excitation Maximum (λex)	~364	Ca ²⁺ -Free
Emission Maximum (λem)	~495 - 502	Ca ²⁺ -Saturated / Ca ²⁺ -Free
Ratiometric Excitation 1	340	Ca ²⁺ -Bound Measurement
Ratiometric Excitation 2	380	Ca ²⁺ -Free Measurement
Ratiometric Emission	510	Common Detection Wavelength

Data sourced from Interchim and Abcam product information.[3][8]

Table 2: Parameters for the Grynkiewicz Equation



Parameter	Description	Typical Value (Fura-PE3)	Method of Determination
R	Experimental fluorescence ratio (F340/F380).	Variable	Measured during the experiment.
Rmin	Fluorescence ratio in a zero Ca ²⁺ environment.	~0.3 - 0.8	In situ calibration with ionophore + EGTA.
Rmax	Fluorescence ratio in a Ca ²⁺ -saturating environment.	~5 - 15	In situ calibration with ionophore + saturating Ca ²⁺ .
Kd	Dissociation constant for Ca ²⁺ binding.	~204 nM (at pH 7.3)	Determined from titration experiments. [4]
Sf2/Sb2	Ratio of fluorescence at 380 nm for Ca ²⁺ - free (Sf2) and Ca ²⁺ - bound (Sb2) forms.	~2 - 8	Determined during in situ calibration.

Parameter value ranges are typical and should be determined empirically for each experimental setup.[9]

Experimental Protocols Protocol 1: Cell Loading with F

Protocol 1: Cell Loading with Fura-PE3 AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM) ester form of **Fura-PE3**. Inside the cell, esterases cleave the AM group, trapping the active indicator in the cytoplasm.[3][7]

Materials:

- Fura-PE3 AM (Fura-2 Leakage Resistant, AM)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)



- Pluronic® F-127, 20% (w/v) solution in DMSO
- Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPESglucose buffer), pH 7.4.[10]
- Probenecid (optional, for reducing leakage)[6]

Procedure:

- Prepare a 1-10 mM Fura-PE3 AM Stock Solution: Dissolve Fura-PE3 AM in anhydrous DMSO.[3] Store desiccated at -20°C, protected from light.[3][10]
- Prepare Loading Buffer: a. On the day of the experiment, warm the Fura-PE3 AM stock solution to room temperature. b. To improve solubility, mix the Fura-PE3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[3] c. Dilute the Fura-PE3 AM/Pluronic mixture into the physiological buffer to a final working concentration of 1-5 μM.[3] The optimal concentration should be determined empirically for each cell type. d. If using probenecid to reduce leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][7]
- Cell Loading: a. Culture cells on coverslips or in microplates appropriate for fluorescence imaging. b. Remove the culture medium and wash the cells gently with the physiological buffer.[8] c. Add the Fura-PE3 AM loading buffer to the cells. d. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][6] Incubation at lower temperatures may reduce dye compartmentalization.[11]
- Wash and De-esterification: a. Remove the loading buffer and wash the cells twice with fresh
 physiological buffer to remove extracellular dye.[7] b. Incubate the cells in fresh buffer for an
 additional 20-30 minutes at room temperature to allow for complete de-esterification of the
 AM ester by intracellular esterases.[7]

Protocol 2: Intracellular Calcium Measurement

Instrumentation:

• A fluorescence imaging system (microscope) or a fluorometer (plate reader) equipped with:



- An excitation light source capable of rapidly alternating between 340 nm and 380 nm.[2]
- An emission filter centered around 510 nm.[7]
- Software capable of recording fluorescence intensities at both excitation wavelengths and calculating their ratio.

Procedure:

- Mount the coverslip with loaded cells onto the microscope stage or place the microplate into the reader.
- Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
- Acquire baseline fluorescence images or readings, alternating between the two excitation wavelengths.
- Apply the experimental stimulus (e.g., agonist, drug) to the cells.
- Record the changes in fluorescence intensity at both wavelengths over time.
- The instrument's software will calculate the ratio (R = F340/F380) for each time point after subtracting background fluorescence.[9]

Protocol 3: In Situ Calibration for Rmin, Rmax, and Sf2/Sb2

To convert the fluorescence ratio (R) into an absolute calcium concentration, calibration is required.[8][9] This is typically performed at the end of each experiment using the same cells.

Materials:

- Calcium ionophore (e.g., 5-10 μM Ionomycin)
- Ca²⁺-free buffer (physiological buffer with 5-10 mM EGTA)
- Ca²⁺-saturating buffer (physiological buffer with 1-10 mM CaCl₂)



Procedure:

- Determine Rmax: At the end of the experiment, add the calcium ionophore (e.g., Ionomycin) followed by the Ca²⁺-saturating buffer to the cells. This will clamp the intracellular Ca²⁺ at a high, saturating level. Record the stable, maximum fluorescence ratio (F340/F380); this is Rmax.[9]
- Determine Rmin: Remove the high Ca²⁺ solution and perfuse the cells with the Ca²⁺-free buffer containing the ionophore and EGTA. This will chelate all available Ca²⁺, reducing the intracellular concentration to near zero. Record the stable, minimum fluorescence ratio; this is Rmin.[9]
- Determine Sf2/Sb2: This value is the ratio of fluorescence intensities measured at the second excitation wavelength (380 nm) under Ca²⁺-free (F380_min) and Ca²⁺-saturating (F380 max) conditions.[12]
 - Sf2 is the background-corrected fluorescence value at 380 nm excitation in the presence of EGTA (from the Rmin step).
 - Sb2 is the background-corrected fluorescence value at 380 nm excitation in the presence of saturating Ca²⁺ (from the Rmax step).
 - Calculate Sf2/Sb2.

Protocol 4: Calculation of Intracellular Calcium Concentration

The intracellular free calcium concentration, [Ca²+]i, is calculated using the Grynkiewicz equation:[13][14][15]

 $[Ca^{2+}]i = Kd \times (Sf2/Sb2) \times [(R - Rmin) / (Rmax - R)]$

Procedure:

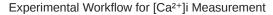
For each experimental time point, use the measured ratio R.

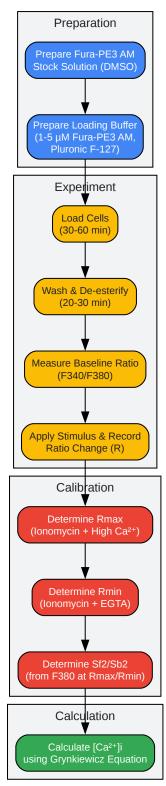


- Use the empirically determined values for Rmin, Rmax, and Sf2/Sb2 from the calibration protocol.
- Use the known dissociation constant (Kd) for Fura-PE3 (~204 nM at physiological pH).[4]
- Insert these values into the Grynkiewicz equation to calculate the [Ca²+]i in nM for each data point.

Visualized Workflows and Pathways



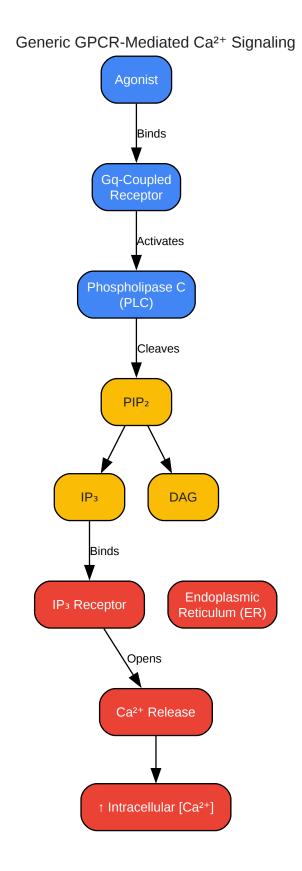




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Workflow for [Ca²⁺]i Measurement with **Fura-PE3**





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Generic GPCR-Mediated Ca²⁺ Signaling Pathway



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